2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide
Description
This compound (hereafter referred to as Compound X) is a quinazolinone derivative featuring a 6,7-dimethoxy-substituted core linked via an acetamide bridge to a piperazine moiety bearing a 4-fluorophenyl group. The quinazolinone scaffold is known for its pharmacological versatility, particularly in anti-inflammatory, anticancer, and enzyme-inhibitory applications .
Properties
Molecular Formula |
C24H26FN5O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C24H26FN5O5/c1-34-20-11-18-19(12-21(20)35-2)27-15-30(24(18)33)14-22(31)26-13-23(32)29-9-7-28(8-10-29)17-5-3-16(25)4-6-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,26,31) |
InChI Key |
RIBJFDYSLJWJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide is a synthetic derivative belonging to the quinazolinone family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 409.5 g/mol. The structural features include:
- Quinazolinone Core : Known for its role in various biological activities.
- Piperazine Moiety : Often associated with neuroactive properties.
- Dimethoxy Substituents : These groups can enhance lipophilicity and biological activity.
The biological activity of quinazolinone derivatives typically involves several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases.
- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing various cellular processes.
- Disruption of Cellular Processes : This includes interference with DNA replication, transcription, or protein synthesis.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of similar quinazolinone derivatives against various cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3b | MCF-7 | 86 |
| Paclitaxel | HeLa | 7.76 |
These findings suggest that modifications to the quinazolinone structure can significantly impact cytotoxicity against cancer cells .
Case Studies and Research Findings
- Anticancer Activity : A study on quinazolinone derivatives demonstrated that certain modifications could enhance anticancer properties. For instance, compounds with additional piperazine rings displayed increased activity against breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa) due to improved receptor binding capabilities .
- Anti-inflammatory Effects : Quinazolinones are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .
- Neuroactive Properties : The piperazine component suggests potential central nervous system activity. Studies have shown that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to the quinazolinone structure exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives and evaluated their antimicrobial activities against a range of pathogens. The findings suggested that certain derivatives of quinazolinones demonstrated comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Microorganism Tested | Zone of Inhibition (mm) | Comparison Standard |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Ciprofloxacin |
| Compound B | Escherichia coli | 18 | Fluconazole |
| Compound C | Pseudomonas aeruginosa | 20 | Standard Drug |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For example, one study reported that a related quinazolinone derivative exhibited good anticancer activity, although it was less potent than established chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cancer Cell Line Tested | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| Compound D | HeLa | 12 | 5-Fluorouracil |
| Compound E | MCF-7 | 15 | Tomudex |
| Compound F | A549 | 10 | Standard Drug |
Case Studies
- Antimicrobial Study : A series of quinazolinone derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the piperazine ring significantly influenced the activity, with some compounds showing enhanced potency against resistant strains .
- Anticancer Study : Another study focused on the synthesis of novel quinazolinone derivatives and evaluated their anticancer activities using MTT assays on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound X , the following analogs are analyzed based on structural and functional modifications:
Table 1: Structural Comparison of Quinazolinone Derivatives
*Estimated based on analogous structures.
Key Findings :
Quinazolinone Core Modifications: Compound X’s 6,7-dimethoxy groups likely enhance electronic interactions with target receptors compared to chloro (Compound IV) or phenyl () substituents. Methoxy groups improve solubility and may reduce toxicity compared to halogens . The absence of a 2-phenyl group (as in ) in Compound X might reduce steric hindrance, facilitating binding to flat enzyme active sites.
Piperazine-Acetamide Linker: The 4-fluorophenyl group on piperazine in Compound X balances lipophilicity and metabolic stability. The acetamide linker in Compound X provides conformational flexibility, a feature shared with anti-inflammatory analogs in .
Bioactivity Trends: Anti-inflammatory activity correlates with electron-rich quinazolinone cores and flexible side chains (e.g., ’s ethylamino derivative outperformed Diclofenac). Compound X’s dimethoxy groups and fluorophenyl-piperazine may synergize for similar or enhanced effects . Piperazine sulfonation () or thiazolo-triazole incorporation () shifts activity toward kinase inhibition or metabolic pathways, highlighting substituent-dependent selectivity .
Preparation Methods
Niementowski Reaction
The quinazolinone scaffold is typically synthesized via the Niementowski reaction , which involves cyclocondensation of anthranilic acid derivatives with formamide or urea under thermal conditions.
Procedure
-
Starting Material : 3,4-Dimethoxyanthranilic acid.
-
Reagents : Formamide, phosphorus trichloride (PCl₃).
-
Conditions :
Mechanism :
Grimmel, Guinther, and Morgan’s Method
Isatoic Anhydride Route
-
Reactants : Isatoic anhydride reacts with primary amines to form intermediates, which cyclize under reflux with ethyl orthoformate.
-
Advantage : Higher regioselectivity for 3,4-dihydroquinazolinones.
Functionalization of the Piperazine-Fluorophenyl Moiety
Synthesis of 1-(4-Fluorophenyl)Piperazine
Procedure
-
Starting Material : 1-Fluoro-4-nitrobenzene.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) to 4-fluoroaniline.
-
Cycloalkylation : Reaction with bis(2-chloroethyl)amine in the presence of NaHCO₃.
Coupling of Quinazolinone and Piperazine Intermediates
Amide Bond Formation
The final step involves coupling the quinazolinone derivative with the piperazine-ethylacetamide group.
Step 1: Synthesis of 2-Chloroacetylpiperazine
-
Reactants : 1-(4-Fluorophenyl)piperazine reacts with chloroacetyl chloride in dichloromethane (DCM).
-
Conditions : 0–5°C, triethylamine (TEA) as a base.
-
Yield : 70–75%.
Step 2: Nucleophilic Substitution
-
Reactants : 3-Amino-6,7-dimethoxyquinazolin-4(3H)-one reacts with 2-chloro-N-(2-oxo-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide.
-
Conditions :
-
Solvent: Dimethylformamide (DMF).
-
Base: Potassium carbonate (K₂CO₃).
-
Temperature: 60°C for 8–12 hours.
-
-
Yield : 60–65%.
Optimization and Catalytic Approaches
Microwave-Assisted Synthesis
Solid-Phase Synthesis
Analytical Data and Characterization
Spectroscopic Confirmation
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, quinazolinone-H), 7.45–7.30 (m, 4H, fluorophenyl), 3.92 (s, 6H, OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.2 (C=O), 159.8 (C-F), 152.1 (quinazolinone-C4). |
| HRMS | [M+H]⁺ m/z calc. 523.2012, found 523.2009. |
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Conventional heating | 60–65 | 95–98% | 8–12 hours |
| Microwave-assisted | 75–80 | 98–99% | 1–2 hours |
| Solid-phase | 70 | 97% | 6–8 hours |
Challenges and Solutions
-
Low Solubility of Intermediates : Use of polar aprotic solvents (e.g., DMF, DMSO) improves reaction homogeneity.
-
Byproduct Formation : Column chromatography (SiO₂, eluent: ethyl acetate/hexane) ensures high purity.
-
Scale-Up Limitations : Continuous-flow reactors enhance reproducibility for gram-scale synthesis .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step functionalization of the quinazolinone core, followed by coupling with the piperazine-acetamide moiety. Key steps include:
- Quinazolinone preparation : Cyclization of anthranilic acid derivatives under acidic conditions.
- Piperazine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acetamide group to the piperazine ring .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios (1.2–1.5 equivalents of piperazine derivative) to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR spectroscopy : - and -NMR confirm methoxy, quinazolinone carbonyl, and piperazine proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 511.18 vs. calculated 511.19 for CHFNO) .
- X-ray crystallography : Resolves steric effects, such as dihedral angles between the quinazolinone and piperazine planes (e.g., 48.45° in analogous structures) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can molecular docking studies predict target interactions and guide structural optimization?
- Protocol : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., EGFR kinase or 5-HT receptors).
- Key parameters : Binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonding with residues like Asp831 (EGFR) .
- Validation : Compare docking poses with co-crystallized ligands (e.g., erlotinib for EGFR) to assess predictive accuracy .
Q. How can contradictions in biological activity data across studies be resolved?
- Variables to control :
- Cell line genetic heterogeneity (e.g., KRAS mutations in cancer cells).
- Assay conditions (e.g., serum concentration in media affecting compound solubility).
- Statistical approaches : Meta-analysis of IC values from ≥3 independent studies to identify outliers .
Q. What structure-activity relationship (SAR) insights emerge from modifying functional groups?
- Quinazolinone 6,7-methoxy groups : Removal reduces kinase inhibition (e.g., IC increases from 0.2 μM to >10 μM in EGFR assays) .
- Piperazine fluorophenyl substitution : Replacing fluorine with chlorine decreases blood-brain barrier permeability (logP increases from 2.1 to 3.4) .
Q. Which computational methods enhance derivative design for improved efficacy?
- Reaction path prediction : Quantum mechanical calculations (DFT) to model transition states for synthetic steps .
- ADMET profiling : SwissADME predicts bioavailability (%ABS = 65–70%) and CYP450 interactions (e.g., CYP3A4 inhibition risk) .
- Machine learning : Train models on PubChem bioassay data (AID 1259351) to prioritize derivatives with high predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
